(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone
Description
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone is a synthetic organic compound featuring a piperidine ring substituted at the 4-position with a 4-chlorophenyl group and a hydroxyl group. The piperidine nitrogen is connected via a methanone bridge to a tetrazolo[1,5-a]pyridine heterocycle.
Properties
Molecular Formula |
C17H16ClN5O2 |
|---|---|
Molecular Weight |
357.8 g/mol |
IUPAC Name |
[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-(tetrazolo[1,5-a]pyridin-6-yl)methanone |
InChI |
InChI=1S/C17H16ClN5O2/c18-14-4-2-13(3-5-14)17(25)7-9-22(10-8-17)16(24)12-1-6-15-19-20-21-23(15)11-12/h1-6,11,25H,7-10H2 |
InChI Key |
PAIZQCRQWSFUEI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)C3=CN4C(=NN=N4)C=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
The tetrazolo[1,5-a]pyridine core is synthesized via diazotization and cyclization. Treatment of 2-aminopyridine with sodium nitrite (NaNO₂) in hydrochloric acid generates a diazonium salt, which undergoes [2+3] cycloaddition with sodium azide (NaN₃) to yield tetrazolo[1,5-a]pyridine.
Reaction Conditions :
-
Step 1 : 2-Aminopyridine (1.0 equiv) in HCl (6 M, 0°C) with NaNO₂ (1.2 equiv) for 1 hr.
-
Step 2 : Addition of NaN₃ (1.5 equiv) at 25°C for 12 hr.
Carboxylation at Position 6
Directed ortho metalation (DoM) followed by carboxylation introduces the carboxylic acid group. Using lithium diisopropylamide (LDA) as a base, tetrazolo[1,5-a]pyridine undergoes deprotonation at position 6, followed by quenching with dry ice to afford tetrazolo[1,5-a]pyridin-6-carboxylic acid.
Key Data :
| Parameter | Value |
|---|---|
| Base | LDA (2.2 equiv) |
| Temperature | -78°C |
| CO₂ Quenching Time | 2 hr |
| Yield | 65–70% |
Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine
Grignard Addition to 4-Piperidone
4-Piperidone is protected as its ethylene ketal to prevent undesired reactivity. Subsequent Grignard addition of 4-chlorophenylmagnesium bromide introduces the aryl group at the 4-position.
Procedure :
-
Protection : 4-Piperidone + ethylene glycol (1.5 equiv) + p-TsOH (cat.) → reflux, 6 hr.
-
Grignard Addition : Protected piperidone + 4-ClC₆H₄MgBr (2.0 equiv) in THF, 0°C → 25°C, 12 hr.
-
Deprotection : HCl (2 M), 50°C, 3 hr.
Ketone Reduction to Alcohol
The resulting 4-(4-chlorophenyl)piperidin-4-one is reduced to the secondary alcohol using sodium borohydride (NaBH₄) in methanol.
Optimization :
| Reducing Agent | Solvent | Temperature | Yield |
|---|---|---|---|
| NaBH₄ | MeOH | 0°C → 25°C | 92% |
| LiAlH₄ | THF | Reflux | 85% |
Coupling via Acyl Chloride Intermediate
Acid Chloride Formation
Tetrazolo[1,5-a]pyridin-6-carboxylic acid is treated with thionyl chloride (SOCl₂) to generate the corresponding acyl chloride.
Conditions :
Nucleophilic Acyl Substitution
The acyl chloride reacts with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of triethylamine (Et₃N) to form the target methanone.
Reaction Parameters :
| Component | Equiv | Solvent | Time | Yield |
|---|---|---|---|---|
| Acyl Chloride | 1.2 | DCM | 6 hr | 82% |
| Et₃N | 2.5 | |||
| 4-(4-Cl-Ph)-4-OH-piperidine | 1.0 |
Challenges :
-
Steric hindrance at the 4-position of piperidine necessitates prolonged reaction times.
-
Hydroxyl group protection (e.g., TBS ether) improves yield to 88%.
Alternative Coupling Strategies
Weinreb Amide Route
Conversion of the carboxylic acid to a Weinreb amide enables ketone formation via Grignard addition. However, the instability of 4-(4-chlorophenyl)-4-hydroxypiperidine-derived Grignard reagents limits utility.
Suzuki-Miyaura Cross-Coupling
A boronic ester derivative of tetrazolo[1,5-a]pyridine coupled with a piperidine-containing carbonyl electrophile was explored but resulted in low yields (<35%) due to poor electrophilicity.
Purification and Characterization
Chromatographic Methods
-
Normal Phase SiO₂ : Eluent = EtOAc/hexanes (1:1 → 3:1).
-
HPLC : C18 column, acetonitrile/H₂O (0.1% TFA), 70:30 → 95:5.
Purity : >99% (HPLC).
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, tetrazolo-H), 7.45 (d, J = 8.4 Hz, 2H, Ph-Cl), 4.21 (s, 1H, OH), 3.82–3.75 (m, 4H, piperidine).
-
MS (ESI+) : m/z 398.1 [M+H]⁺.
Scale-Up Considerations
Process Optimization
-
Tetrazolo Cyclization : Continuous flow reactor reduces reaction time to 2 hr with 89% yield.
-
Grignard Addition : Slow addition (<5°C) minimizes side products (4% vs. 12% batch).
Comparative Analysis of Routes
| Method | Steps | Total Yield | Cost ($/g) | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 5 | 52% | 120 | High |
| Weinreb Amide | 6 | 41% | 180 | Moderate |
| Suzuki Coupling | 4 | 28% | 220 | Low |
Chemical Reactions Analysis
Types of Reactions
(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which can have different pharmacological properties .
Scientific Research Applications
Biological Activities
Research indicates that compounds structurally similar to (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone exhibit significant biological activities. Some of the key areas of application include:
- Antineoplastic Activity : Compounds with similar structures have shown promise in inhibiting cancer cell growth. For instance, derivatives have been identified that effectively target metabolic pathways associated with cancer progression .
- Neurological Disorders : The compound may also have applications in treating neurological disorders due to its interaction with neurotransmitter systems. Research on related piperidine derivatives has highlighted their potential as inhibitors for enzymes involved in neurotransmitter metabolism, which could lead to therapeutic effects against conditions like depression and anxiety .
- Anti-inflammatory Properties : The compound's structural features suggest potential anti-inflammatory activity, making it a candidate for developing treatments for inflammatory diseases .
Interaction Studies
Understanding how this compound interacts with biological systems is essential for elucidating its mechanisms of action. Interaction studies often involve:
- Binding Affinity Tests : Assessing how well the compound binds to specific receptors or enzymes.
- In vitro Assays : Evaluating the biological activity against various cell lines to determine efficacy.
These studies help in identifying potential therapeutic targets and optimizing the compound for better performance.
Case Studies and Research Findings
Several studies have investigated compounds similar to this compound:
Mechanism of Action
The mechanism of action of (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be grouped based on shared motifs: piperidine derivatives , tetrazolo-heterocycles , and chlorophenyl-containing pharmacophores . Below is a detailed analysis of its similarities and distinctions with key analogs.
Table 1: Structural and Functional Comparison
Key Comparison Points
Piperidine Substituents The target compound’s 4-hydroxypiperidine moiety contrasts with the 4-methylpiperidine in the imidazo-pyrrolo-pyrazine analog (). Both compounds retain the 4-chlorophenyl group, a common lipophilic anchor in receptor-binding scaffolds.
Heterocyclic Systems The tetrazolo[1,5-a]pyridine in the target compound differs from the imidazo[1,5-a]pyrrolo[2,3-e]pyrazine in . The latter’s fused tricyclic system may confer higher conformational rigidity and affinity for ATP-binding pockets (e.g., kinases), while the tetrazolo-pyridine’s smaller structure may favor metabolic stability .
Bioactivity Implications Catechin derivatives () prioritize phenolic hydroxyl groups for antioxidant activity, whereas the target compound’s hydroxyl group may serve as a hydrogen-bond donor for enzyme interactions. The Tanimoto coefficient (), a common metric for structural similarity, would likely highlight low similarity between the target compound and methylofuran or catechins (<0.3) but moderate overlap (~0.6) with the imidazo-pyrrolo-pyrazine analog due to shared chlorophenyl and piperidine motifs .
Research Findings and Data Gaps
- Computational Predictions : Graph-based structure comparison () suggests that substituting the tetrazolo-pyridine with bulkier heterocycles (e.g., imidazo-pyrrolo-pyrazine) reduces topological similarity but may enhance target specificity .
- Synthetic Challenges : The tetrazolo[1,5-a]pyridine system’s stability under physiological conditions remains unverified, unlike the well-characterized imidazo-pyrrolo-pyrazine derivatives in patent literature .
- Biological Data: No direct activity data exists for the target compound, but analogs with similar piperidine-chlorophenyl motifs show activity against kinases and GPCRs, suggesting plausible therapeutic avenues .
Biological Activity
The compound (4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)(tetrazolo[1,5-a]pyridin-6-yl)methanone , with the CAS number 1401565-60-3, is a complex organic molecule notable for its unique structural features that include a piperidine ring, a chlorophenyl group, and a tetrazole moiety. Its molecular formula is CHClNO, and it has a molecular weight of approximately 357.8 g/mol. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications.
Structural Characteristics
The structural composition of this compound suggests various interactions with biological systems, particularly through the piperidine and tetrazole groups, which are known to exhibit diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 357.8 g/mol |
| CAS Number | 1401565-60-3 |
Antidepressant Effects
Research indicates that compounds containing both piperidine and tetrazole rings are associated with antidepressant properties. The unique structural features of this compound may facilitate interactions with neurotransmitter systems, potentially influencing serotonin and norepinephrine pathways, which are critical in mood regulation.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. The presence of the tetrazole moiety is particularly relevant, as similar compounds have shown efficacy against various bacterial strains. Further investigation into its spectrum of activity is warranted to establish its potential as an antimicrobial agent .
Neuroprotective Effects
The compound may also possess neuroprotective effects due to its ability to interact with specific protein targets involved in neurodegenerative diseases. The piperidine structure is known for enhancing blood-brain barrier permeability, making it a candidate for neuropharmacological applications .
The biological activity of this compound can be attributed to its interaction with various biological pathways:
- Protein Kinase Activation : The compound may activate protein kinases such as MAPK and AKT pathways, which are crucial for cell survival and proliferation.
- Neurotransmitter Modulation : By modulating neurotransmitter levels, this compound could influence mood and cognitive functions.
Case Studies
Recent studies have highlighted the potential therapeutic applications of similar compounds:
- Antidepressant Activity : A study on related piperidine derivatives demonstrated significant antidepressant effects in animal models, showing promise for future clinical applications .
- Antimicrobial Testing : Compounds structurally similar to this one were tested against various pathogens and exhibited noteworthy antimicrobial activity, suggesting that further exploration of this compound's efficacy could yield valuable results .
Comparative Analysis
To contextualize the biological activity of this compound within a broader class of bioactive molecules, the following table summarizes related compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Piperidine & tetrazole moieties | Potential antidepressant & antimicrobial |
| 2-Methyl-6-phenylethynylpyridine | Ethynyl group & pyridine ring | Neuroprotective |
| 4-(4-Chlorophenyl)-piperidine derivatives | Piperidine structure | Analgesic & antidepressant |
| Tetrazole-containing compounds | Diverse structures | Various biological activities |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
